molecular formula C10H14BrN3OS B6448107 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 2640815-54-7

5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

Cat. No. B6448107
CAS RN: 2640815-54-7
M. Wt: 304.21 g/mol
InChI Key: IPBCOHJSYPMRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine, also known as 5-Bromo-2-MS-NMP, is an organic compound that is widely used in scientific research applications. This compound has a wide range of applications, from biochemical and physiological effects to lab experiments.

Scientific Research Applications

5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP has a wide range of scientific research applications. It has been used in the study of protein-DNA interactions, as a tool for studying enzyme-catalyzed reactions, and as a reagent for the synthesis of various biologically active compounds. It can also be used to study the structure and function of proteins, as well as to investigate the activity of enzymes. Additionally, 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP has been used in the study of DNA-protein interactions, as well as in the study of the structure and function of DNA.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP is not yet fully understood. However, it is believed that it works by binding to the target protein or enzyme, resulting in a conformational change that alters the activity of the protein or enzyme. This conformational change can be used to study the structure and function of proteins and enzymes, as well as to investigate the activity of enzymes. Additionally, 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP can be used to study the structure and function of DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP are not yet fully understood. However, it has been suggested that it may have an inhibitory effect on the activity of some enzymes, as well as a protective effect against oxidative damage. Additionally, 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP may have an anti-inflammatory effect and may be beneficial in the treatment of some diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and can be used in a wide range of applications. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in high-throughput experiments, and it is not suitable for use in vivo experiments. Additionally, it is not suitable for use in long-term experiments, as it is not very stable.

Future Directions

There are many potential future directions for the use of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to investigate the activity of enzymes. Additionally, it could be used to study the structure and function of DNA, as well as to investigate the activity of DNA-binding proteins. Additionally, it could be used to study the effects of oxidative damage, as well as to investigate the potential therapeutic uses of this compound. Finally, it could be used to study the effects of environmental toxins, as well as to investigate the potential applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine-NMP is relatively simple and can be achieved by reacting 5-bromo-2-methylsulfanyl-pyrimidine-4-amine with oxalyl chloride in the presence of a base. The reaction is conducted in an inert atmosphere and is usually carried out at room temperature. The product is then isolated and purified by column chromatography.

properties

IUPAC Name

5-bromo-2-methylsulfanyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3OS/c1-16-10-13-6-8(11)9(14-10)12-5-7-3-2-4-15-7/h6-7H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBCOHJSYPMRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2CCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

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